Ara-cdp-prednisolone
Description
Ara-CDP-prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. Prednisolone itself is an 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, with a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.45 g/mol . This compound may represent a prodrug formulation designed to improve solubility, bioavailability, or targeted delivery compared to conventional prednisolone preparations.
Properties
CAS No. |
75252-35-6 |
|---|---|
Molecular Formula |
C30H41N3O15P2 |
Molecular Weight |
745.6 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate |
InChI |
InChI=1S/C30H41N3O15P2/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(40,29(18,2)12-19(35)23(17)28)21(36)14-46-50(43,44)48-49(41,42)45-13-20-24(37)25(38)26(47-20)33-10-7-22(31)32-27(33)39/h5,7-8,10-11,17-20,23-26,35,37-38,40H,3-4,6,9,12-14H2,1-2H3,(H,41,42)(H,43,44)(H2,31,32,39)/t17?,18?,19-,20+,23?,24+,25-,26+,28-,29-,30-/m0/s1 |
InChI Key |
BHVHEUQEPAHXLE-DXCUYQCOSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=C[C@]36C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |
Synonyms |
1(beta)-D-arabinofuranosylcytosine-5'-diphosphate prednisolone ara-CDP-prednisolone P1-(prednisolone-21-yl)-P2-(1-beta-D-arabinofuranosylcytosine-5'-yl)pyrophosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications
Prednisolone derivatives are often modified at the C21 hydroxyl group to alter pharmacokinetics. For example:
- Prednisolone acetate : A C21 acetate ester with enhanced topical potency due to slower hydrolysis .
- Prednisolone sodium phosphate : A water-soluble prodrug with rapid systemic conversion to prednisolone .
- Prednicarbate : A C17-esterified derivative with reduced systemic absorption, used in dermatology .
Pharmacokinetic Profiles
Key pharmacokinetic parameters for Ara-CDP-prednisolone and analogues are summarized below:
| Compound | Bioavailability (%) | Half-life (hrs) | Cmax (ng/mL) | AUC (ng·hr/mL) | Key Metabolic Pathway |
|---|---|---|---|---|---|
| Prednisolone | 80–90 | 2–4 | 150–300 | 1,200–2,500 | Hepatic (CYP3A4) |
| Prednisolone acetate | 70–80 (topical) | 3–5 | N/A | N/A | Esterase-mediated hydrolysis |
| Prednisolone phosphate | >95 | 1–2 | 200–400 | 1,500–3,000 | Alkaline phosphatase hydrolysis |
| This compound | Theoretical: >90 | Theoretical: 4–6 | Theoretical: 250–500 | Theoretical: 2,000–4,000 | Nucleotide cleavage + hepatic CYP3A4 |
Note: Theoretical values for this compound are extrapolated from prodrug analogues .
Anti-inflammatory Efficacy
Studies comparing prednisolone prodrugs highlight differences in tissue-specific efficacy:
- Prednisolone phosphate achieves higher cerebrospinal fluid (CSF) concentrations than prednisolone phthalate, making it preferable for neuroinflammatory conditions (CSF Cmax: 45 ng/mL vs. 20 ng/mL) .
- Prednicarbate shows localized efficacy with minimal systemic exposure, reducing adrenal suppression risks .
This compound’s efficacy would depend on its ability to maintain therapeutic prednisolone levels while minimizing peak-related side effects (e.g., hyperglycemia).
Adverse Effects and Contraindications
Common corticosteroid side effects (e.g., immunosuppression, osteoporosis) are shared across analogues, but formulation-specific risks exist:
- Prednisolone acetate : Linked to elevated intraocular pressure in ophthalmic use .
- This compound: Potential for nucleotide-related toxicity (e.g., mitochondrial dysfunction) requires further study.
Contraindications for all analogues include systemic infections and hypersensitivity reactions .
Clinical and Regulatory Considerations
- Drug Interactions : Prednisolone interacts with CYP3A4 inducers (e.g., rifampicin) and inhibitors (e.g., ketoconazole). This compound may have additional interactions due to nucleotide metabolism pathways .
- Regulatory Status : Prednisolone and its esters are widely approved, but this compound’s development stage remains unclear. Preclinical data would need to address unique toxicity profiles .
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